REACTION_CXSMILES
|
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
Name
|
K2HPO4 KH2PO4
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
|
Name
|
reaction mixture
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C@H](C(O)=O)C[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.OP([O-])([O-])=O.[K+].[K+].OP([O-])(O)=O.[K+].ClC(Cl)(Cl)C(O)=O>>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4.5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
10 μmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
Name
|
K2HPO4 KH2PO4
|
Quantity
|
200 μmol
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+].OP(=O)(O)[O-].[K+]
|
Name
|
reaction mixture
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |